
8-C-Galactosylluteolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-C-Galactosylluteolin is an organic compound with the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol . It is a flavonoid derivative, specifically a glycosylated form of luteolin, which is known for its various biological activities. This compound is primarily used in life sciences research due to its potential therapeutic properties .
準備方法
The synthesis of 8-C-Galactosylluteolin involves the glycosylation of luteolin. The synthetic route typically includes the use of galactosyl donors and appropriate catalysts under controlled conditions. Industrial production methods may involve enzymatic glycosylation, which offers higher specificity and yield . detailed synthetic routes and reaction conditions are often proprietary and not widely disclosed in public literature.
化学反応の分析
8-C-Galactosylluteolin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycosyl moiety or the flavonoid core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
8-C-Galactosylluteolin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosylated flavonoids.
Biology: The compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research focuses on its potential therapeutic effects, including its role in modulating signaling pathways involved in inflammation and cancer.
作用機序
The mechanism of action of 8-C-Galactosylluteolin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. The compound also interacts with enzymes and receptors, leading to its antioxidant and anti-inflammatory effects .
類似化合物との比較
8-C-Galactosylluteolin is unique due to its specific glycosylation pattern. Similar compounds include:
6-C-Galactosylluteolin: Another glycosylated form of luteolin with different biological activities.
Quercitrin: A glycosylated form of quercetin with similar antioxidant properties.
Apigenin 4’-O-glucoside: A glycosylated flavonoid with anti-inflammatory effects. The uniqueness of this compound lies in its specific glycosylation, which can influence its solubility, stability, and biological activity.
特性
分子式 |
C21H20O11 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17+,18+,19-,21+/m1/s1 |
InChIキー |
PLAPMLGJVGLZOV-UBLYIXNCSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



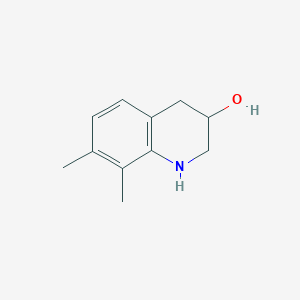
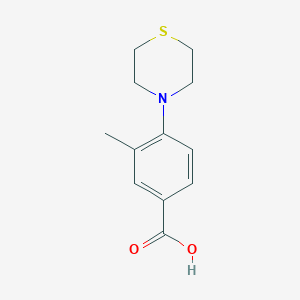
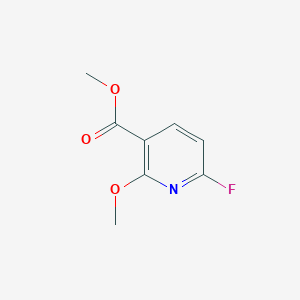

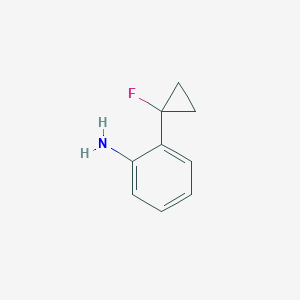
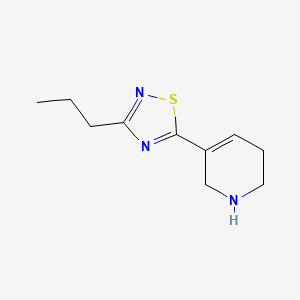
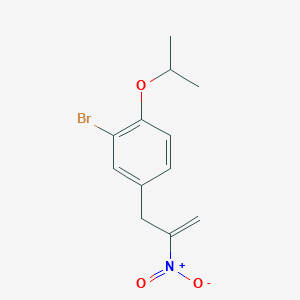
![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
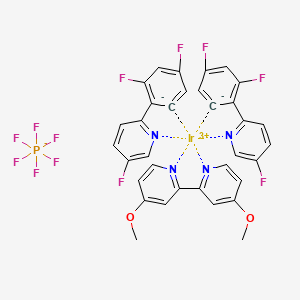
![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)
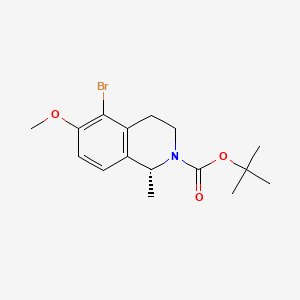
![2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13892166.png)

